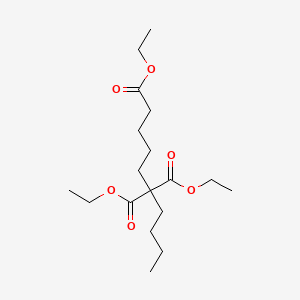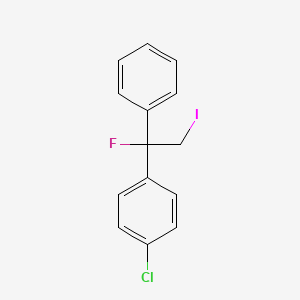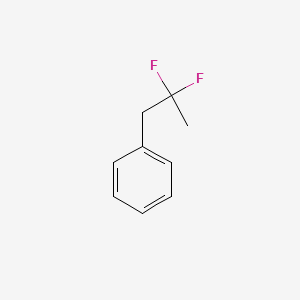
(2,2-Difluoropropyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,2-Difluoropropyl)benzene is an organic compound with the molecular formula C9H10F2. It consists of a benzene ring substituted with a 2,2-difluoropropyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,2-Difluoropropyl)benzene typically involves the reaction of benzene with a suitable difluoropropylating agent. One common method is the Friedel-Crafts alkylation, where benzene reacts with 2,2-difluoropropyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds under anhydrous conditions to yield this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
(2,2-Difluoropropyl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: Electrophilic aromatic substitution reactions are common, where the benzene ring reacts with electrophiles such as halogens, nitro groups, and sulfonic acids.
Oxidation Reactions: The compound can be oxidized to form corresponding benzoic acid derivatives under strong oxidizing conditions.
Reduction Reactions: Reduction of this compound can lead to the formation of difluoropropylcyclohexane derivatives.
Common Reagents and Conditions
Electrophilic Substitution: Reagents such as bromine (Br2) or nitric acid (HNO3) in the presence of a catalyst like iron (Fe) or sulfuric acid (H2SO4).
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Major Products Formed
Substitution: Halogenated or nitrated derivatives of this compound.
Oxidation: Difluorobenzoic acids.
Reduction: Difluoropropylcyclohexane derivatives.
Scientific Research Applications
(2,2-Difluoropropyl)benzene has several applications in scientific research:
Mechanism of Action
The mechanism of action of (2,2-Difluoropropyl)benzene involves its interaction with specific molecular targets. The presence of fluorine atoms can significantly alter the electronic distribution within the molecule, enhancing its reactivity and binding affinity to biological targets. This can lead to the modulation of various biochemical pathways, making it a valuable compound in medicinal chemistry .
Comparison with Similar Compounds
Similar Compounds
(2,2-Difluorocyclopropyl)benzene: Similar in structure but with a cyclopropyl group instead of a propyl group.
1,1-Difluoro-2-phenylethane: Another fluorinated benzene derivative with different substitution patterns.
Uniqueness
(2,2-Difluoropropyl)benzene is unique due to the specific positioning of the difluoropropyl group, which imparts distinct chemical and physical properties. The presence of two fluorine atoms enhances its stability and reactivity, making it a versatile compound for various applications .
Properties
CAS No. |
58325-18-1 |
|---|---|
Molecular Formula |
C9H10F2 |
Molecular Weight |
156.17 g/mol |
IUPAC Name |
2,2-difluoropropylbenzene |
InChI |
InChI=1S/C9H10F2/c1-9(10,11)7-8-5-3-2-4-6-8/h2-6H,7H2,1H3 |
InChI Key |
JLDFMVVPISHAJC-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=CC=CC=C1)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(Diethylamino)methyl]-4-methyl-6-[(octylsulfanyl)methyl]phenol](/img/structure/B14599686.png)
![4-Ethoxyphenyl 4'-pentyl[1,1'-biphenyl]-4-carboxylate](/img/structure/B14599689.png)
![1-Pentanone, 1-[7-(3-methylnonyl)-9H-fluoren-2-yl]-](/img/structure/B14599690.png)
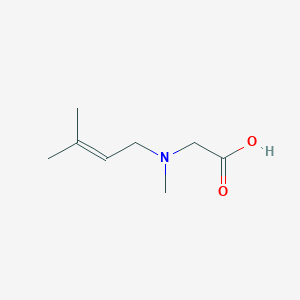
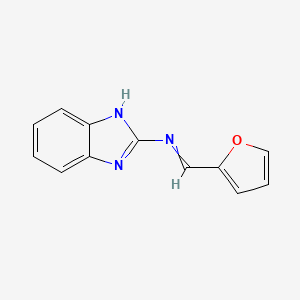
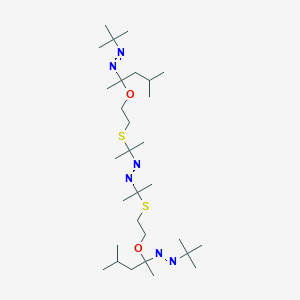
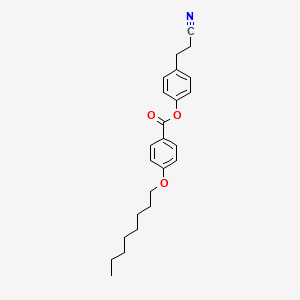
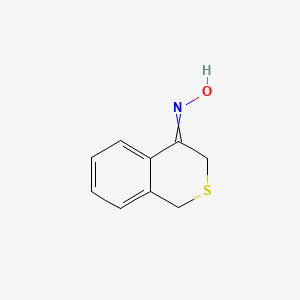
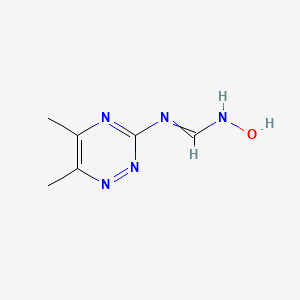
![Diethyl [chloro(dimethylamino)phosphanyl]propanedioate](/img/structure/B14599724.png)

![(3E)-3-[(2-Chloroethyl)imino]-1,2,4-triazin-2(3H)-ol](/img/structure/B14599739.png)
